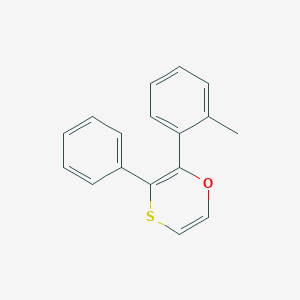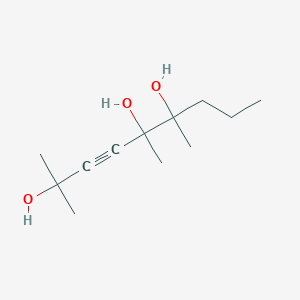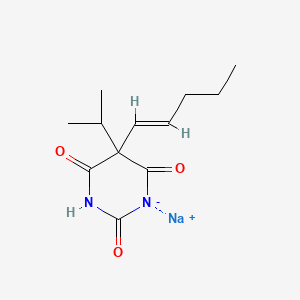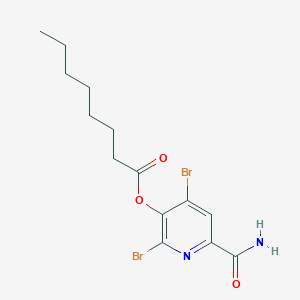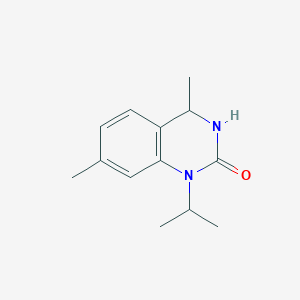
4,7-Dimethyl-1-(propan-2-yl)-3,4-dihydroquinazolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Dimethyl-1-(propan-2-yl)-3,4-dihydroquinazolin-2(1H)-one is a chemical compound with the molecular formula C12H16N2O It belongs to the quinazolinone family, which is known for its diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethyl-1-(propan-2-yl)-3,4-dihydroquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4,7-dimethylquinazoline with isopropyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions for several hours. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable.
化学反応の分析
Types of Reactions
4,7-Dimethyl-1-(propan-2-yl)-3,4-dihydroquinazolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include various substituted quinazolinones and dihydroquinazolines, which can have different biological and chemical properties.
科学的研究の応用
4,7-Dimethyl-1-(propan-2-yl)-3,4-dihydroquinazolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent. Its derivatives have shown promising activity against various biological targets.
Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Industry: It is utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4,7-Dimethyl-1-(propan-2-yl)-3,4-dihydroquinazolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
類似化合物との比較
Similar Compounds
4,7-Dimethylquinazoline: Lacks the isopropyl group and has different biological activities.
1-(Propan-2-yl)-3,4-dihydroquinazolin-2(1H)-one: Lacks the methyl groups at positions 4 and 7, leading to variations in its chemical reactivity and biological properties.
Uniqueness
4,7-Dimethyl-1-(propan-2-yl)-3,4-dihydroquinazolin-2(1H)-one is unique due to the presence of both methyl and isopropyl groups, which contribute to its distinct chemical and biological properties. These structural features enhance its stability, reactivity, and potential for diverse applications in research and industry.
特性
CAS番号 |
63611-97-2 |
|---|---|
分子式 |
C13H18N2O |
分子量 |
218.29 g/mol |
IUPAC名 |
4,7-dimethyl-1-propan-2-yl-3,4-dihydroquinazolin-2-one |
InChI |
InChI=1S/C13H18N2O/c1-8(2)15-12-7-9(3)5-6-11(12)10(4)14-13(15)16/h5-8,10H,1-4H3,(H,14,16) |
InChIキー |
LSRXXUKVYIUVKO-UHFFFAOYSA-N |
正規SMILES |
CC1C2=C(C=C(C=C2)C)N(C(=O)N1)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-methylbicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14504434.png)



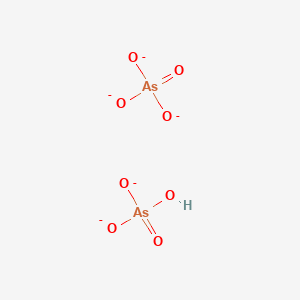
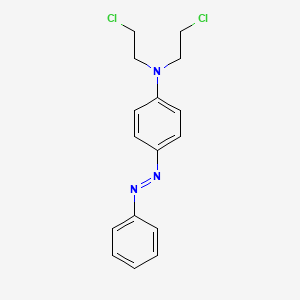
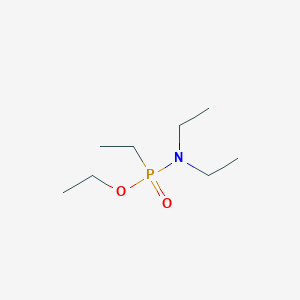

![Octyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate](/img/structure/B14504473.png)
